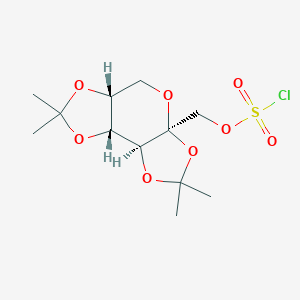
Diacetonefructose chlorosulfate
Overview
Description
Diacetonefructose chlorosulfate is an organic compound with the molecular formula C12H19ClO8S . It has specific uses in the field of chemical synthesis. It can be used as an esterification reagent in organic synthesis and is very useful for constructing specific linkages of chemical substances .
Synthesis Analysis
This compound can be obtained by the reaction of fructose and acetone. First, in the presence of thionyl chloride, Fructose reacts with acetone to form Fructose pyruvate (Fructose acetate dicarboxylate), and then reacts with chlorinated sulfonic acid to form this compound .Molecular Structure Analysis
The molecular weight of this compound is 358.79 g/mol . The IUPAC name is (1R,2S,6S,9R)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane .Physical And Chemical Properties Analysis
This compound is a white crystalline solid, soluble in organic solvents such as methylene chloride, chloroform, and ethyl acetate . It has a molecular weight of 358.79 g/mol, a predicted density of 1.371±0.06 g/cm3, a predicted boiling point of 406.3±40.0 °C, and a flash point of 199.5°C .Scientific Research Applications
1. Flavor Metabolite Production in Fermented Foods and Beverages
Diacetonefructose chlorosulfate and its related compounds, such as diacetyl, play a significant role in the production of flavor metabolites in fermented foods and beverages. Diacetyl imparts a buttery aroma and is a key flavor compound in fermented dairy products and wine (Bartowsky & Henschke, 2004).
2. Catalyst for Asymmetric Epoxidation
Fructose-derived diacetate ketones, similar to this compound, are effective catalysts for asymmetric epoxidation. This process has been applied to a variety of olefins, achieving high enantiomeric excess values, which is crucial in the production of certain pharmaceuticals and fine chemicals (Wang et al., 2009).
3. Synthesis of Amino Acid Derivatives
Diacetone- D -glucose mediated dynamic kinetic resolution of α-chloro-α-aryl esters, a process related to the use of this compound, facilitates the synthesis of α-amino acid derivatives. This process is practical for asymmetric syntheses and offers high yield and diastereomeric ratios (Kim et al., 2005).
4. Polymerization of Novel Sugars
The derivatives of this compound, like diacetone derivatives of glucose, mannose, galactose, and fructose, have been used in the synthesis and polymerization of vinyl sugars. These novel sugars have applications in various fields, including biodegradable plastics and drug delivery systems (Koruyucu et al., 2016).
5. Vapor-Liquid Equilibrium Studies
Diacetyl, related to this compound, has been studied for its vapor-liquid equilibrium (VLE) properties, crucial for designing purification processes in the food and chemical industries (Soni et al., 2006).
Safety and Hazards
Diacetonefructose chlorosulfate is an organic compound and should be used with caution. It may be irritating to the skin, eyes, and respiratory system, and may be carcinogenic to humans . Therefore, it is necessary to wear safety gloves, goggles, and respiratory protection during operation to avoid direct contact .
Mechanism of Action
Target of Action
Diacetonefructose chlorosulfate, also known as 2,3:4,5-bis-O-(1-methylethylidene)-β-D-Fructopyranose chlorosulfate, is an intermediate for Topiramate-d12 and an impurity of Topiramate . Topiramate is an anticonvulsant used in the treatment of epilepsy and prevention of migraines . Therefore, the primary targets of this compound are likely to be the same as those of Topiramate.
Biochemical Pathways
It is synthesized from fructose and acetone in the presence of thionyl chloride . This reaction forms Fructose pyruvate (Fructose acetate dicarboxylate), which then reacts with chlorinated sulfonic acid to form this compound .
Pharmacokinetics
It is known to be slightly soluble in chloroform and methanol , which may influence its bioavailability.
Action Environment
This compound is relatively stable in air but hydrolyzes when it encounters water . It should be stored in a hygroscopic, -20°C freezer, under an inert atmosphere . These environmental factors may influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
(1R,2S,6S,9R)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVWCMYRBRBGMC-XBWDGYHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446632 | |
| Record name | 2,3:4,5-bis-O-(1-methylethylidene)-bD-Fructopyranose chlorosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150609-95-3 | |
| Record name | 2,3:4,5-bis-O-(1-methylethylidene)-bD-Fructopyranose chlorosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



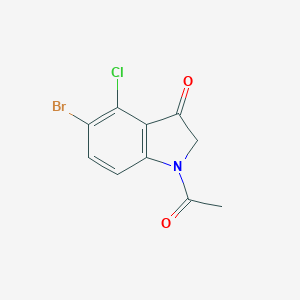
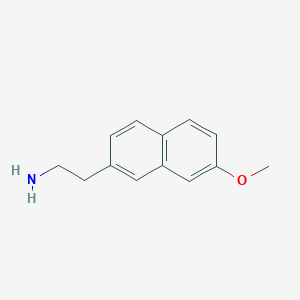
![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)
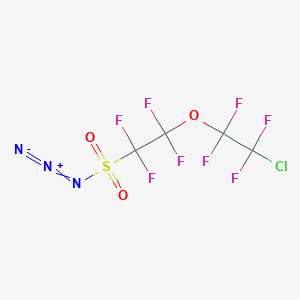
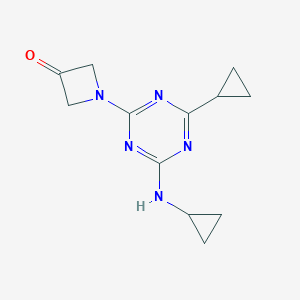
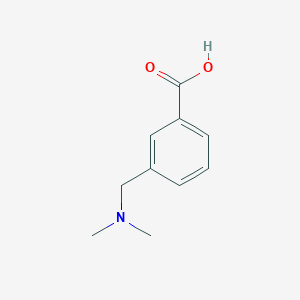
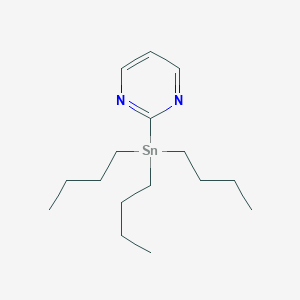
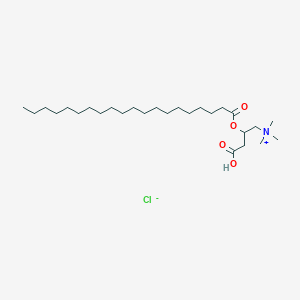
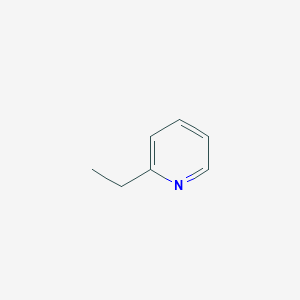
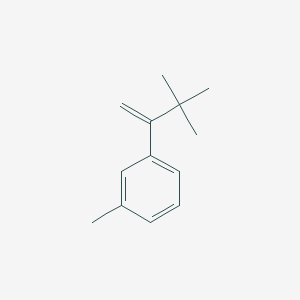
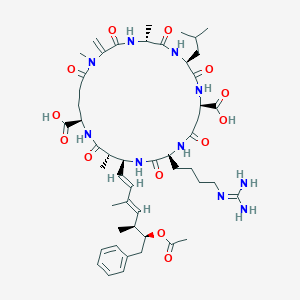
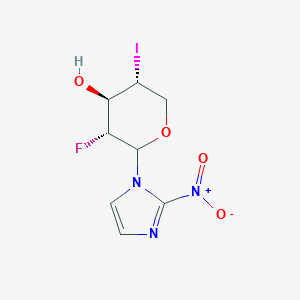
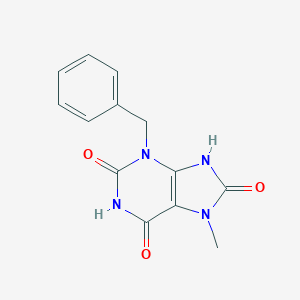
![Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B127786.png)